molecular formula C50H100O2 B12642813 2-Tetradecyloctadecyl isooctadecanoate CAS No. 94248-69-8

2-Tetradecyloctadecyl isooctadecanoate

Cat. No.: B12642813
CAS No.: 94248-69-8
M. Wt: 733.3 g/mol
InChI Key: FGZODSBEQGGBEK-UHFFFAOYSA-N
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Description

2-Tetradecyloctadecyl isooctadecanoate is a synthetic compound with the molecular formula C50H100O2. It is a long-chain ester, often used in various research and industrial applications due to its unique chemical properties. This compound is known for its stability and hydrophobic nature, making it suitable for use in formulations requiring long-lasting effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetradecyloctadecyl isooctadecanoate typically involves the esterification of 2-tetradecyloctadecanol with isooctadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Tetradecyloctadecyl isooctadecanoate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functional derivatives.

Scientific Research Applications

2-Tetradecyloctadecyl isooctadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in cell membrane studies due to its hydrophobic nature.

    Medicine: Explored for its use in drug delivery systems, particularly in formulations requiring controlled release.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its stability and long-lasting effects.

Mechanism of Action

The mechanism of action of 2-Tetradecyloctadecyl isooctadecanoate primarily involves its interaction with lipid membranes. Its long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can help in the controlled release of active ingredients.

Comparison with Similar Compounds

Similar Compounds

    2-Tetradecyloctadecanol: A precursor in the synthesis of 2-Tetradecyloctadecyl isooctadecanoate.

    Isooctadecanoic acid: Another precursor used in the esterification process.

    Glucose 2-tetradecyloctadecanoate: A glycolipid with similar hydrophobic properties.

Uniqueness

This compound stands out due to its specific ester linkage, which imparts unique stability and hydrophobic characteristics. Compared to its precursors and similar compounds, it offers enhanced performance in applications requiring long-lasting effects and stability.

Properties

CAS No.

94248-69-8

Molecular Formula

C50H100O2

Molecular Weight

733.3 g/mol

IUPAC Name

2-tetradecyloctadecyl 16-methylheptadecanoate

InChI

InChI=1S/C50H100O2/c1-5-7-9-11-13-15-17-19-20-25-29-33-37-41-45-49(44-40-36-32-28-24-18-16-14-12-10-8-6-2)47-52-50(51)46-42-38-34-30-26-22-21-23-27-31-35-39-43-48(3)4/h48-49H,5-47H2,1-4H3

InChI Key

FGZODSBEQGGBEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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